Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate
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Overview
Description
Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a dimethylphosphoryl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate typically involves the reaction of a furan derivative with a phosphorylating agent. One common method involves the use of dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives. It may also serve as a probe for investigating biological pathways involving phosphorylated compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate involves its interaction with molecular targets through its functional groups. The dimethylphosphoryl group can participate in phosphorylation reactions, while the furan ring can undergo various chemical transformations. These interactions can modulate biological pathways and enzyme activities, leading to specific effects in biological systems.
Comparison with Similar Compounds
Methyl 5-(dimethylphosphoryl)nicotinate: Similar structure but with a nicotinate group instead of a furan ring.
Methyl 5-(dimethylphosphoryl)furan-2-carboxylate: Similar but lacks the methyl group on the furan ring.
Uniqueness: Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate is unique due to the presence of both a dimethylphosphoryl group and a methyl group on the furan ring
Biological Activity
Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate is an organic compound notable for its unique structure, which includes a dimethylphosphoryl group attached to a furan ring. This compound has garnered attention in various scientific fields due to its potential biological activity and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁O₄P
- Molecular Weight : 202.15 g/mol
- IUPAC Name : this compound
The presence of the dimethylphosphoryl group enhances the compound's reactivity and potential interactions with biological targets, making it a subject of interest for research into therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The phosphoryl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The furan ring allows for π-π interactions with aromatic residues in proteins, potentially influencing their function.
Research Findings
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. Research has shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Studies suggest that it displays activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
- Enzyme Inhibition : Investigations into enzyme interactions reveal that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, thus providing insights into its potential use in metabolic disorders.
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated IC50 values in the micromolar range, indicating potent anticancer effects. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Effects
A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth effectively. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting that it could serve as a promising candidate for further drug development.
Comparative Analysis
Compound Name | Structure Type | Biological Activity | Notable Effects |
---|---|---|---|
This compound | Phosphorylated furan derivative | Anticancer, Antimicrobial | Induces apoptosis, inhibits bacterial growth |
Methyl furan-2-carboxylate | Simple furan derivative | Limited biological activity | Primarily used as a flavoring agent |
Dimethyl furan-2,5-dicarboxylate | Dicarboxylic acid derivative | Moderate antimicrobial | Used in polymer chemistry |
Properties
Molecular Formula |
C9H13O4P |
---|---|
Molecular Weight |
216.17 g/mol |
IUPAC Name |
methyl 5-dimethylphosphoryl-3-methylfuran-2-carboxylate |
InChI |
InChI=1S/C9H13O4P/c1-6-5-7(14(3,4)11)13-8(6)9(10)12-2/h5H,1-4H3 |
InChI Key |
GMICPPAYXABANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)P(=O)(C)C)C(=O)OC |
Origin of Product |
United States |
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